molecular formula C11H11F3O2 B1455473 1-[4-(Trifluoromethoxy)phenyl]butan-1-one CAS No. 56465-82-8

1-[4-(Trifluoromethoxy)phenyl]butan-1-one

Cat. No. B1455473
CAS RN: 56465-82-8
M. Wt: 232.2 g/mol
InChI Key: LTDVRAOOJBROPS-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethoxy)phenyl]butan-1-one, also known as 4’-TFMPP, is a synthetic compound belonging to the class of phenylalkylamines. It has a molecular weight of 232.2 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of 1-[4-(Trifluoromethoxy)phenyl]butan-1-one is C11H11F3O2 . The InChI code for the compound is 1S/C11H11F3O2/c1-2-3-10(15)8-4-6-9(7-5-8)16-11(12,13)14/h4-7H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

1-[4-(Trifluoromethoxy)phenyl]butan-1-one is a liquid at room temperature .

Scientific Research Applications

Chemical Synthesis and Catalysis

1-[4-(Trifluoromethoxy)phenyl]butan-1-one has been studied in the context of chemical synthesis. For example, it's involved in trifluoromethylation at the α-position of α,β-unsaturated ketones. This process is significant in the preparation of trifluoromethylated compounds, leveraging mechanisms that utilize rhodium catalysts and waste disposal techniques (Sato, Omote, Ando, & Kumadaki, 2006).

Structural Chemistry and Reactions

The compound is also relevant in studies examining structural effects in chemical reactions. For instance, the intramolecular hydrolysis of related compounds indicates sensitivity to the substitutional pattern on the phenyl ring, showing the compound's utility in understanding complex chemical reactions (Kalyanam & Likhate, 1987).

Pharmaceutical and Medical Applications

In the pharmaceutical field, there's research into the potential use of 1-[4-(Trifluoromethoxy)phenyl]butan-1-one derivatives. For example, a study on the association of a similar compound with antidiabetic potential explored its solubility and activity, indicating potential applications in diabetes treatment (Devine, Martin, Kinsella, Findlay, & Stephens, 2020).

Material Science and Engineering

The compound's derivatives have been explored in material science, particularly in the development of selective electrodes. For instance, a study used a derivative as an ionophore for copper-selective poly(vinyl) chloride membrane electrodes, showcasing its utility in sensitive detection technologies (Kopylovich, Mahmudov, & Pombeiro, 2011).

Cosmetic Applications

In cosmetics, derivatives of 1-[4-(Trifluoromethoxy)phenyl]butan-1-one have been investigated for their skin-whitening properties. A study demonstrated that a related compound inhibited melanin production, indicating potential for use in medical cosmetology (Wu et al., 2015).

Safety And Hazards

The compound has a signal word of “Warning” according to its safety information . Specific hazard statements and precautionary statements were not provided in the sources I found.

Future Directions

1-[4-(Trifluoromethoxy)phenyl]butan-1-one has been used as a research chemical since it was first synthesized in 1992. It’s been found that 4-(trifluoromethoxy)phenyl-containing polymers show promise as anodic materials for electrochromic devices . This suggests potential future applications in the field of electrochromics.

properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-2-3-10(15)8-4-6-9(7-5-8)16-11(12,13)14/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDVRAOOJBROPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716696
Record name 1-[4-(Trifluoromethoxy)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Trifluoromethoxy)phenyl]butan-1-one

CAS RN

56465-82-8
Record name 1-[4-(Trifluoromethoxy)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YC Lu - 2023 - scholarship.rice.edu
Radical transformations have emerged as a powerful tool for the synthesis of valuable chemical products; however, prevailing strategies heavily relied on the use of precious transition-…
Number of citations: 0 scholarship.rice.edu

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